4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Preparation Methods
The synthesis of 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzothiadiazines.
Scientific Research Applications
4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be compared with other benzothiadiazine derivatives, such as:
4-chloro-3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide: This compound has a similar structure but with a chlorine atom and a methylthio group, leading to different chemical properties and reactivity.
4-phenyl-3-(phenylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide: This derivative has phenyl groups instead of benzyl groups, which can affect its biological activity and applications.
Properties
IUPAC Name |
4-benzyl-3-benzylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-27(25)20-14-8-7-13-19(20)23(15-17-9-3-1-4-10-17)21(22-27)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPKGXMFOHNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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